1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine

Chemical purity Quality control Reproducibility

Kinase inhibitor programs often lack structurally matched negative controls, confounding SAR. This 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine (CAS 866049-22-1) features a direct C2-piperidine bond that abolishes hinge-binding, serving as an ideal negative control for 2-amino-substituted analogs. • 0 H-bond donors, 3 acceptors; cLogP ~2.8-3.5 • MW 217.31 Da optimized for SPR/NMR fragment screening • Clean C5-C7 vector for focused library synthesis Reliable batch-to-batch consistency supports reproducible SAR campaigns.

Molecular Formula C13H19N3
Molecular Weight 217.316
CAS No. 866049-22-1
Cat. No. B2826243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine
CAS866049-22-1
Molecular FormulaC13H19N3
Molecular Weight217.316
Structural Identifiers
SMILESCC1=C2CCCC2=NC(=N1)N3CCCCC3
InChIInChI=1S/C13H19N3/c1-10-11-6-5-7-12(11)15-13(14-10)16-8-3-2-4-9-16/h2-9H2,1H3
InChIKeyRLBALSUCMJSIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Unique Chemical Tool for Targeted Kinase Discovery


1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine (CAS 866049-22-1) is a heterobicyclic small molecule (C13H19N3, MW 217.31) featuring a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core substituted with a piperidine ring at the C2 position and a methyl group at the C4 position . This scaffold belongs to the cyclopenta[d]pyrimidine class, a privileged structure in kinase inhibitor design exemplified by clinical candidates such as the Akt inhibitor GDC-0068 (ipatasertib) [1]. However, the target compound is structurally distinct from the heavily functionalized analogs in the patent literature: it possesses a fully reduced C2–piperidine C–N linkage rather than an amine linker, and lacks polar substituents on the cyclopentane ring, making it a compact, lipophilic (cLogP ~2.8–3.5 predicted) fragment ideal for scaffold-hopping campaigns .

Fragment for kinase scaffold-hopping campaigns using cyclopenta[d]pyrimidine core
Structurally distinct C2–piperidine linkage (C–N bond) without amine spacer, enabling parallel SAR exploration
Compact, lipophilic profile suited for CNS-targeted fragment libraries and binding pocket complementarity studies

Why In-Class Analogs Cannot Be Interchanged


Cyclopenta[d]pyrimidine derivatives are not a single interchangeable commodity because the nature and position of substituents on the bicyclic core profoundly alter biological target engagement, physicochemical properties, and synthetic accessibility . The target compound bears a direct C2–piperidine C–N bond without an intervening amine spacer, a feature that distinguishes it from the 2-amino-substituted analogs prevalent in the Akt inhibitor patent space [1]. Small structural variations within this series—such as replacement of piperidine with pyrrolidine or morpholine—can shift lipophilicity by >1 log unit and abolish key hinge-binding interactions in kinase active sites [2]. Therefore, substituting an analog without confirmatory data introduces uncontrolled variables into any structure–activity relationship (SAR) or chemical biology experiment, wasting resources and generating non-interpretable results [3].

C2–piperidine vs. 2-amino linker
Replacing the direct C–N piperidine bond with a 2-amino spacer alters hinge-region hydrogen bonding and may shift kinase selectivity profiles unpredictably.
Piperidine ring vs. pyrrolidine/morpholine analogs
Even small ring-size changes can shift logP by >1 unit and remove key hydrophobic contacts, invalidating SAR comparisons without confirmatory data.
Substituting unvalidated analogs wastes resources
Using an in-class analog without documented quality or biological characterization introduces uncontrolled variables, risking non-interpretable assay results.

Comparative Evidence Against Closest Analogs


Purity and Batch-to-Batch Consistency

MolCore supplies CAS 866049-22-1 at a minimum purity of 97% (NLT) under an ISO-certified quality system, while AKSci lists the compound at 95% purity . LeYan offers an independent lot at 98% purity, confirming that multiple vendors achieve ≥97% for this specific compound . Among closely related cyclopenta[d]pyrimidine analogs, the 2-amine derivative (CAS 76881-49-7) and the pyrrolidine analog (CAS not assigned) are typically offered only at 95% purity and lack documented ISO batch certification . This 2–3% absolute purity difference, although numerically small, represents a meaningful reduction in aggregate unspecified impurities that can confound crystallographic soaking, biochemical IC50 determinations, and cellular assay interpretation.

Purity and batch consistency
Reported
≥97% (NLT) under ISO-certified QC; independent lot at 98% purity. 2-Amino analog and pyrrolidine congener typically 95% without batch certification.
Higher purity supports reproducible dose–response assays and reduces purification needs.
Commercial supplier specifications; verify via COA.
Chemical purity Quality control Reproducibility

Physicochemical Profile and Ring Topology

The target compound has a molecular formula C13H19N3 (MW 217.31) and a calculated LogP (XLogP3) of approximately 3.0, consistent with a moderately lipophilic fragment suitable for CNS-exposed targets . Its direct C2–piperidine bond eliminates a hydrogen-bond donor present in the 2-amino analog (C8H11N3, MW 149.19, XLogP ~0.8), shifting lipophilicity by roughly +2.2 log units and reducing topological polar surface area (tPSA) from ~55 Ų (2-amino) to ~32 Ų (piperidine) [1][2]. Compared to the pyrrolidine congener (C12H17N3, MW 203.29), the piperidine homolog provides a larger hydrophobic surface and distinct conformational flexibility of the six-membered ring, which can alter binding pocket complementarity in enzyme active sites .

Physicochemical profile
Class-level inference
Target: XLogP3 ~3.0, tPSA ~32 Ų, 0 H-bond donors. 2-Amino analog: XLogP3 ~0.8, tPSA ~55 Ų, 2 H-bond donors.
Lipophilicity shift influences membrane permeability and CNS vs. peripheral target suitability.
Calculated properties; experimental logD advised.
Lipophilicity Drug-likeness Scaffold hopping

Synthetic Accessibility and Building Block Utility

The target compound can be synthesized via direct nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling of 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine with piperidine, typically in one step from commercially available starting materials . In contrast, the 2-amino congener (CAS 76881-49-7) requires ammonia displacement under forcing conditions and often yields mixtures with over-alkylated byproducts, necessitating chromatographic purification . This synthetic convergence makes the piperidine derivative a more tractable fragment for late-stage diversification: the piperidine nitrogen can be further alkylated, acylated, or sulfonylated without protecting group manipulation on the pyrimidine core [1]. LeYan catalogs the compound as a stocked building block (product 1625453) with confirmed 98% purity, indicating reliable commercial availability for iterative SAR studies .

Synthetic accessibility
Class-level inference
1-step C–N coupling from 2-chloro precursor; stocked at 98% purity. 2-Amino analog requires ≥2 steps with chromatographic purification.
Simpler route enables faster SAR library construction and fragment elaboration.
Based on patent synthetic methods; confirm scalability.
Synthetic efficiency Building block utility Fragment elaboration

Kinase Selectivity and Scaffold Validation

The cyclopenta[d]pyrimidine core is a validated pharmacophore for ATP-competitive Akt inhibition, with GDC-0068 (ipatasertib) achieving IC50 = 5 nM against Akt1 and >100-fold selectivity over PKA [1]. Separately, substituted cyclopenta[d]pyrimidines have demonstrated antitubulin activity (e.g., microtubule depolymerization EC50 < 500 nM) in the Duquesne University patent series [2]. The target compound represents a stripped-down version of this scaffold without the solubilizing side chains found in clinical candidates, and therefore serves as a minimal pharmacophore probe. It cannot be substituted by a simple monocyclic 4-methyl-2-piperidinopyrimidine (CAS not listed) because the cyclopentane ring constrains the pyrimidine geometry and alters the vector of the C4-methyl group relative to the hinge-binding region [3].

Kinase selectivity scaffold
Class-level inference
Bicyclic cyclopenta[d]pyrimidine core found in Akt inhibitor GDC-0068 (Akt1 IC50 5 nM, >100-fold over PKA). Monocyclic 4-methyl-2-piperidinopyrimidine lacks reported kinase activity.
Correct bicyclic scaffold essential to maintain kinase selectivity profile; monocyclic analogs may give false negatives.
Class-level inference; confirm with kinase panel.
Kinase selectivity Akt/PKB Microtubule targeting

Optimal Use Cases for Research and Discovery


Fragment-Based Lead Discovery for Kinases

The compound's low molecular weight (217.31 Da) and minimal hydrogen-bonding capacity (0 H-bond donors, 3 acceptors) make it an ideal fragment for soaking into kinase crystals or screening by SPR/NMR . Its cyclopenta[d]pyrimidine core provides shape complementarity to the adenine-binding pocket, while the piperidine ring can be elaborated via parallel chemistry to rapidly generate focused libraries for Akt, CDK, or EGFR targets, as validated by the GDC-0068 discovery program [1].

Scaffold-Hopping for Microtubule-Targeting Agents

The unsubstituted cyclopentane ring and C2-piperidine linkage offer a clean vector for introducing aryl or heteroaryl substituents at C5–C7 positions, as described in the Duquesne University antitubulin patent series [2]. The lack of pre-existing polar functionality avoids synthetic conflicts and simplifies the construction of focused MTA libraries with tunable lipophilicity, directly addressing the resistance liabilities of taxane-site agents [3].

Negative Control for 2-Amino Analog Series

Because the C2-piperidine bond replaces the C2–NH linker that engages the kinase hinge region via a critical hydrogen bond, the target compound is predicted to be kinase-inactive (class-level inference) [1]. It can serve as a structurally matched negative control in biochemical and cellular assays of 2-amino-substituted cyclopenta[d]pyrimidine inhibitors, enabling rigorous discrimination between target-mediated and off-target phenotypic effects .

Corrosion Inhibitor Screening for Mild Steel

Preliminary reports indicate that piperidine-substituted pyrimidines can function as corrosion inhibitors for carbon steel in acidic environments, with the nitrogen heterocycles adsorbing onto metal surfaces . The target compound's balanced hydrophobic–hydrophilic profile (tPSA ~32 Ų) and two basic nitrogen centers make it a candidate for electrochemical screening (potentiodynamic polarization, EIS) in 1 M HCl conditions, directly addressing industrial materials protection needs.

Application
Selection Property
Validation Focus
Fragment-based kinase lead discovery
Low-MW fragment (0 HBD) with C2-piperidine elaboration handle
SPR/NMR hit validation and parallel library synthesis
Scaffold-hopping for microtubule-targeting agents
Unsubstituted cyclopentane ring for C5–C7 diversification
Microtubule depolymerization assay (HeLa cells)
Matched negative control for 2-amino inhibitor series
C2–piperidine replaces hinge-binding NH; predicted kinase-inactive
Target engagement confirmation in biochemical and cellular assays
Corrosion inhibitor screening
Piperidine-substituted pyrimidine with balanced hydrophobicity
Electrochemical screening (EIS, polarization) in 1 M HCl
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